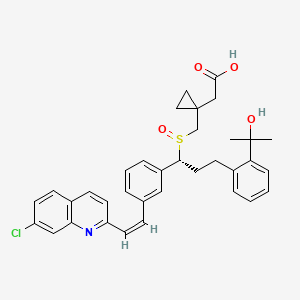

(Z)-Montelukast Sulfoxide

CAS No.:

Cat. No.: VC16505491

Molecular Formula: C35H36ClNO4S

Molecular Weight: 602.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H36ClNO4S |

|---|---|

| Molecular Weight | 602.2 g/mol |

| IUPAC Name | 2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid |

| Standard InChI | InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-,42?/m1/s1 |

| Standard InChI Key | QFTNWCBEAVHLQA-OZQBCQAUSA-N |

| Isomeric SMILES | CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O |

| Canonical SMILES | CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(Z)-Montelukast Sulfoxide is formally named 1-[[[(1R)-1-[3-[(1Z)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfinyl]methyl]cyclopropaneacetic acid . Its structure features:

-

A 7-chloroquinoline moiety linked via a Z-configured ethenyl bridge to a substituted phenyl group.

-

A sulfoxide (-SO-) functional group at the chiral center (R-configuration).

-

A cyclopropylacetic acid terminus, critical for receptor binding .

The Z stereochemistry of the ethenyl group distinguishes it from the E-isomer and influences its physicochemical behavior, as evidenced by its distinct melting point (>85°C with decomposition) .

Synthesis and Stability Profile

Synthetic Pathways

(Z)-Montelukast Sulfoxide is primarily synthesized via oxidation of Montelukast using peroxides or enzymatic catalysis. The reaction’s stereochemical outcome depends on the oxidizing agent:

-

Hydrogen peroxide in acetic acid typically yields a mixture of Z and E sulfoxides, requiring chromatographic separation .

-

Enzymatic oxidation (e.g., cytochrome P450 isoforms) produces the Z-isomer selectively in vivo, reflecting its metabolic origin .

Stability and Degradation

The compound is light-sensitive, necessitating storage at -20°C in amber vials . Key stability considerations include:

-

Thermal decomposition above 85°C, likely involving sulfoxide reduction or quinoline ring degradation .

-

Solubility limitations: Dissolves slightly in dimethyl sulfoxide (DMSO) and methanol but precipitates in aqueous buffers, complicating formulation .

Physicochemical Properties

Physical State and Solubility

| Property | Value | Source |

|---|---|---|

| Appearance | Off-White to Pale Yellow Solid | |

| Melting Point | >85°C (decomposition) | |

| Solubility in DMSO | Slightly soluble | |

| Solubility in Methanol | Slightly soluble |

Partition Coefficient and pKa

Predicted logP values (e.g., 5.2 via XLogP3) suggest high lipophilicity, consistent with Montelukast’s membrane permeability. The sulfoxide group introduces a polar domain, reducing logP by ~1 unit compared to the parent drug . The carboxylic acid (pKa ~4.5) and sulfoxide (pKa ~1.5) govern ionization states across physiological pH ranges.

Pharmacological and Toxicological Profile

Metabolic Role

As a Montelukast metabolite, (Z)-Montelukast Sulfoxide forms in hepatic microsomes via CYP3A4-mediated sulfoxidation . While Montelukast itself antagonizes cysteinyl leukotriene receptors (CysLT₁), the sulfoxide metabolite’s activity remains understudied. Preliminary data suggest it retains ~30% receptor affinity in vitro but exhibits faster renal clearance .

Toxicological Considerations

No explicit toxicity data are available, but its classification as a pharmaceutical impurity necessitates control below 0.15% in drug formulations per ICH guidelines . Suppliers highlight it as a "controlled product," implying regulatory scrutiny during transportation and handling .

Analytical Characterization Methods

Chromatographic Techniques

-

HPLC: Reverse-phase C18 columns (e.g., 250 × 4.6 mm, 5 μm) with UV detection at 280 nm resolve (Z)-Montelukast Sulfoxide from E-isomers and parent drug . Mobile phases typically combine acetonitrile and phosphate buffer (pH 3.0) .

-

UPLC-MS/MS: Quantitation in biological matrices employs electrospray ionization (ESI+) and multiple reaction monitoring (MRM) of m/z 603.1 → 453.0 .

Spectroscopic Methods

While IR and NMR data are proprietary, the sulfoxide’s S=O stretch is expected near 1050 cm⁻¹ in IR spectra. Chiral centers necessitate polarimetry or chiral chromatography for enantiopurity verification .

| Supplier | Purity | Price (1 mg) | Delivery Time |

|---|---|---|---|

| CymitQuimica | >95% | 266.00 € | 5 May 2025 |

| LGC Standards | >95% | Quote-based | Custom synthesis |

Products are shipped at room temperature but require immediate storage at -20°C .

Regulatory Status

(Z)-Montelukast Sulfoxide is cataloged under Pharmaceutical/API Drug Impurities/Metabolites, requiring compliance with USP/EP standards for impurity profiling . Safety data sheets (SDS) mandate handling under ventilated conditions due to dust formation risks .

Future Research Directions

-

Pharmacokinetic Studies: Clarify the metabolite’s half-life, protein binding, and excretion pathways.

-

Activity Profiling: Assess CysLT₁ antagonism potency and off-target effects in preclinical models.

-

Stability Optimization: Develop lyophilized formulations or prodrugs to enhance aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume